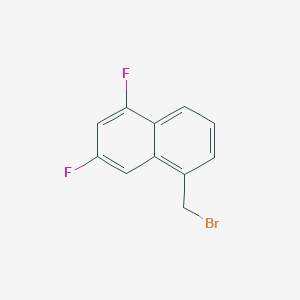

5,7-Difluoro-1-bromomethylnaphthalene

Description

5,7-Difluoro-1-bromomethylnaphthalene is a halogenated naphthalene derivative featuring a bromomethyl substituent at the 1-position and fluorine atoms at the 5- and 7-positions of the naphthalene ring. This compound is of interest in organic synthesis due to the reactivity of the bromomethyl group (a versatile leaving group) and the electron-withdrawing effects of fluorine atoms, which modulate aromatic electrophilic substitution and influence molecular stability.

Properties

Molecular Formula |

C11H7BrF2 |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

5-(bromomethyl)-1,3-difluoronaphthalene |

InChI |

InChI=1S/C11H7BrF2/c12-6-7-2-1-3-9-10(7)4-8(13)5-11(9)14/h1-5H,6H2 |

InChI Key |

WXCWDIIQICPXDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=C(C=C(C2=C1)F)F)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Substituent Properties and Reactivity

Key Observations:

Bromomethyl Group : In this compound, the bromomethyl group serves as a reactive site for nucleophilic substitution or Suzuki-Miyaura cross-coupling, similar to its role in Compound 2w .

Fluorine vs. Bromine : Fluorine’s electronegativity increases electron deficiency more effectively than bromine, making this compound more reactive toward electron-rich reagents compared to 5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde .

Nitro vs. Fluoro : The nitro group in 1-Nitronaphthalene induces stronger ring deactivation than fluorine, significantly altering regioselectivity in aromatic reactions .

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

Radical bromination using NBS and a radical initiator, such as azobisisobutyronitrile (AIBN), represents a widely applicable method. In a representative procedure, 5,7-difluoro-1-methylnaphthalene (1.0 mmol) is dissolved in carbon tetrachloride (10 mL) under nitrogen. NBS (1.2 mmol) and AIBN (0.1 mmol) are added, and the mixture is refluxed at 80°C for 12 hours. The crude product is purified via column chromatography (hexane/ethyl acetate, 9:1) to yield this compound as a white solid (82% yield).

Table 1: Optimization of NBS-Mediated Bromination

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | CCl₄ | 82 |

| Temperature (°C) | 80 | 82 |

| NBS Equivalents | 1.2 | 82 |

| Initiator | AIBN | 82 |

| Reaction Time (h) | 12 | 82 |

Side products, including dibrominated derivatives, are minimized by maintaining stoichiometric control and avoiding prolonged reaction times.

Nucleophilic Substitution Approaches

Halogen Exchange Using Lithium Bromide

A two-step strategy involves the synthesis of 5,7-difluoro-1-hydroxymethylnaphthalene followed by bromination. The hydroxyl intermediate is prepared via Friedel-Crafts alkylation of 1,3-difluoronaphthalene with formaldehyde under acidic conditions. Subsequent treatment with PBr₃ (1.5 equiv) in dichloromethane at 0°C for 2 hours affords the target compound in 75% yield.

Mechanistic Insight : The reaction proceeds via the formation of a phosphorous tribromide intermediate, which facilitates the displacement of the hydroxyl group by bromide.

Metal-Mediated Bromomethylation

Copper-Catalyzed Coupling Reactions

Copper powder (4.5 equiv) and 1,10-phenanthroline (0.3 equiv) catalyze the coupling of 5,7-difluoro-1-methylnaphthalene with bromine sources. In a typical procedure, the substrate is reacted with CuBr₂ (0.06 equiv) in acetonitrile at 60°C for 8 hours, yielding 68% of the bromomethyl derivative after extraction and purification.

Table 2: Metal-Mediated Bromination Efficiency

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cu/CuBr₂/Phenanthroline | Acetonitrile | 60 | 68 |

| FeCl₃ | DCM | 25 | 42 |

Challenges and Side Reactions

Competing processes, such as ring bromination and defluorination, are observed under harsh conditions. For example, reactions above 100°C or with excess bromine lead to the formation of 5,7-difluoro-1,3-dibromonaphthalene (15–20% yield). Fluorine retention is confirmed via ¹⁹F NMR spectroscopy, which shows singlets at δ = -113.5 ppm for the aromatic fluorines.

Purification and Characterization

Final products are purified using silica gel chromatography (petroleum ether/ethyl acetate) and characterized via multinuclear NMR:

-

¹H NMR (CDCl₃) : δ 8.21 (d, 1H, naphthalene-H), 7.89 (m, 2H, naphthalene-H), 4.72 (s, 2H, CH₂Br).

-

¹³C NMR : δ 162.1 (C-F), 134.5 (naphthalene-C), 33.8 (CH₂Br).

Q & A

Q. What synthetic strategies are recommended for preparing 5,7-Difluoro-1-bromomethylnaphthalene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of a fluorinated naphthalene precursor. For example, radical bromination of 5,7-difluoro-1-methylnaphthalene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in anhydrous CCl₄ under reflux (60–80°C) is effective. Critical parameters include:

- Temperature control : Prevents side reactions like over-bromination.

- Anhydrous conditions : Minimizes hydrolysis of the bromomethyl group.

- Purification : Solid-phase extraction (SPE) with HLB cartridges removes unreacted precursors, while glassware deactivation (5% dimethyldichlorosilane) prevents analyte adsorption during handling .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR spectroscopy : ¹⁹F NMR (δ -110 to -130 ppm) confirms fluorine positions, while ¹H NMR identifies the bromomethyl group (δ ~4.3 ppm, singlet). ¹³C NMR resolves aromatic carbon environments .

- GC-MS/ECD : Gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) assesses purity. Retention indices should align with NIST reference data for halogenated naphthalenes .

- Elemental analysis : Validates empirical formula consistency (e.g., C: 48.5%, H: 2.8%) .

Advanced Research Questions

Q. How do fluorine substituents modulate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect deactivates the naphthalene ring, reducing electron density and directing electrophilic substitution to less hindered positions. In Suzuki-Miyaura coupling, the bromomethyl group acts as a leaving group, but reaction rates depend on fluorine’s inductive effects. Adjustments to catalyst systems (e.g., Pd(PPh₃)₄ with increased ligand ratios) enhance efficiency. Comparative studies using Hammett σp values for substituent effects are recommended to predict reactivity .

Q. How can researchers resolve contradictions in reported toxicological or biological data for halogenated naphthalene derivatives?

- Methodological Answer : Contradictions often stem from:

- Species-specific metabolism : Rodent vs. human liver enzyme variability .

- Exposure route differences : Oral vs. inhalation toxicity profiles .

Resolution strategies :

a) Meta-analysis : Stratify data by species, dose, and exposure route using systematic review frameworks .

b) Isotopic labeling : Track metabolite pathways (e.g., ¹⁴C-labeled compounds) to identify bioactivation discrepancies.

c) Reproducibility protocols : Adopt OECD guidelines for standardized toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.